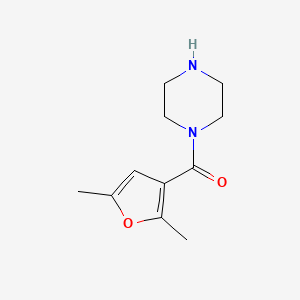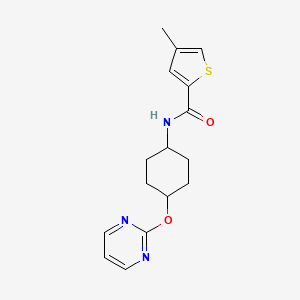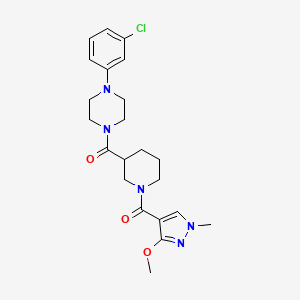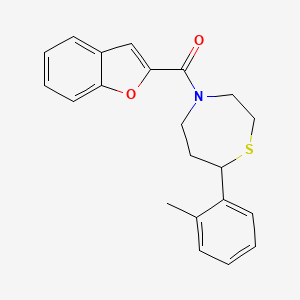![molecular formula C19H26N2O3S B2693766 Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate CAS No. 2310122-40-6](/img/structure/B2693766.png)
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate, also known as MTDB, is a chemical compound that has been widely used in scientific research. MTDB is a synthetic compound that belongs to the family of benzodiazepines. It is a potent and selective ligand for the GABA-A receptor, which is a type of receptor that is found in the central nervous system. The GABA-A receptor is responsible for regulating the activity of neurons, and it is the target of many drugs that are used to treat anxiety, insomnia, and epilepsy.
Mechanism Of Action
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate binds to the benzodiazepine site of the GABA-A receptor, which enhances the activity of the receptor. This leads to an increase in the inhibitory neurotransmitter GABA, which reduces the activity of neurons in the brain. This mechanism of action is similar to that of other benzodiazepines such as diazepam and lorazepam.
Biochemical and Physiological Effects
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are mediated by the GABA-A receptor and are similar to those of other benzodiazepines. Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate has several advantages for use in lab experiments. It is a potent and selective ligand for the GABA-A receptor, which makes it an ideal tool for studying the structure and function of this receptor. Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate is also easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also limitations to the use of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate in lab experiments. It is a synthetic compound that has not been extensively studied in humans, and its long-term effects on the brain are not well understood. Additionally, the use of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate in animal models may not accurately reflect its effects in humans.
Future Directions
There are several future directions for research on Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate. One area of interest is the development of new benzodiazepine compounds that have improved selectivity and efficacy for the GABA-A receptor. Another area of interest is the investigation of the long-term effects of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate on the brain and its potential for the treatment of neurological disorders. Finally, the use of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate in combination with other drugs for the treatment of anxiety, insomnia, and epilepsy warrants further investigation.
Synthesis Methods
The synthesis of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate involves the reaction of 4-(thian-4-yl)-1,4-diazepane-1-carbonyl chloride with methyl 4-hydroxybenzoate in the presence of a base such as triethylamine. The reaction yields Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate as a white crystalline solid with a melting point of 110-112°C. The purity of Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate can be determined by using techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate has been extensively used in scientific research to study the GABA-A receptor and its role in various neurological disorders. Studies have shown that Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate is a potent and selective ligand for the GABA-A receptor, and it has been used to investigate the structure and function of this receptor. Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate has also been used to study the effects of GABA-A receptor modulation on behavior, cognition, and memory.
properties
IUPAC Name |
methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-19(23)16-5-3-15(4-6-16)18(22)21-10-2-9-20(11-12-21)17-7-13-25-14-8-17/h3-6,17H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMILDPNHIVPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2693690.png)
![N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2693691.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)
![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)